Monobutyl Itaconate

Description

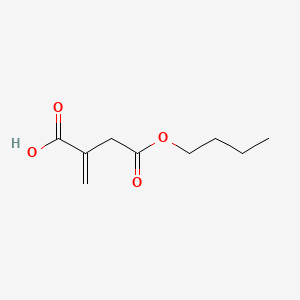

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-4-5-13-8(10)6-7(2)9(11)12/h2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAAYFMMXYRORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949942 | |

| Record name | 4-Butoxy-2-methylidene-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27216-48-4, 6439-57-2 | |

| Record name | Butanedioic acid, 2-methylene-, monobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027216484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-methylene-, monobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Butoxy-2-methylidene-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monobutyl Itaconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Monobutyl Itaconate

Introduction: Unveiling Monobutyl Itaconate, a Molecule of Growing Significance

Monobutyl itaconate (MBI) is an organic compound that has garnered increasing interest within the scientific community, particularly in the realms of polymer chemistry and drug development. As a monoester derivative of itaconic acid, a bio-based dicarboxylic acid, MBI presents a unique combination of functionalities: a polymerizable vinyl group, a free carboxylic acid, and an ester moiety. This trifecta of reactive sites makes it a versatile building block for the synthesis of functional polymers and a promising candidate for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of monobutyl itaconate. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental properties that govern the behavior and applicability of MBI. By synthesizing technical data with practical insights, this guide aims to be an essential resource for anyone working with or considering the use of this multifaceted molecule.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its successful application. This section details the key physical constants of monobutyl itaconate, presented in a clear and accessible format.

General Properties

| Property | Value | Source(s) |

| Chemical Name | 3-butoxycarbonylbut-3-enoic acid | [1] |

| Synonyms | Itaconic acid mono-n-butyl ester, β-Butyl Itaconate, 4-Butyl Methylenesuccinate | [2][3] |

| CAS Number | 6439-57-2 | [1] |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | White to off-white crystalline solid or powder | [2] |

Thermal Properties

The thermal behavior of monobutyl itaconate is a critical consideration for its storage, handling, and processing, particularly in polymerization reactions.

| Property | Value | Notes | Source(s) |

| Melting Point | 32-35 °C | The reported melting point varies slightly between sources. This range represents the most commonly cited values. | [4][5] |

| Boiling Point | 82 °C at 0.2 Torr | Boiling point is reported at reduced pressure due to the potential for decomposition at atmospheric pressure. | [5] |

| Thermal Stability | Decomposes at elevated temperatures. The thermal degradation of poly(itaconates) is complex and can involve depolymerization and side-chain scission. | The stability of the monomer itself is a precursor to the stability of its polymers. | [6] |

Acidity

The presence of a carboxylic acid group imparts acidic properties to monobutyl itaconate, which is a key feature influencing its reactivity and solubility.

| Property | Value | Method |

| pKa | 3.84 ± 0.11 | Predicted |

This predicted pKa value suggests that monobutyl itaconate is a weak to moderately strong organic acid, a characteristic that is crucial for its behavior in biological systems and in acid-base catalyzed reactions.

Solubility Profile

The solubility of monobutyl itaconate in various solvents is a fundamental parameter for its use in synthesis, formulation, and biological studies. While quantitative data is sparse in the literature, a qualitative solubility profile can be constructed. For a related compound, 4-octyl itaconate, the solubility in ethanol, DMSO, and dimethyl formamide is approximately 30 mg/mL[7]. It is expected that monobutyl itaconate, being more polar, would exhibit higher solubility in polar organic solvents.

| Solvent | Solubility | Polarity Index |

| Water | Sparingly soluble | 10.2 |

| Methanol | Soluble | 5.1 |

| Ethanol | Soluble | 4.3 |

| Acetone | Soluble | 4.3 |

| Ethyl Acetate | Soluble | 4.4 |

| Dichloromethane | Soluble | 3.1 |

| Chloroform | Soluble | 4.1 |

| Toluene | Soluble | 2.4 |

| Hexane | Insoluble | 0.1 |

| Dimethyl Sulfoxide (DMSO) | Soluble | 7.2 |

| Dimethylformamide (DMF) | Soluble | 6.4 |

This table is a qualitative assessment based on the principles of "like dissolves like" and available data for similar compounds.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of monobutyl itaconate. This section provides an interpretation of the key spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of monobutyl itaconate provides a detailed map of the proton environments within the molecule.

Caption: Chemical structure of Monobutyl Itaconate.

Expected ¹H NMR Chemical Shifts and Multiplicities:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -COOH | ~10-12 | Broad singlet | 1H | Carboxylic acid proton |

| =CH₂ | ~6.3 | Singlet | 1H | Vinylic proton (a) |

| =CH₂ | ~5.8 | Singlet | 1H | Vinylic proton (b) |

| -O-CH₂- | ~4.1 | Triplet | 2H | Methylene protons of butyl group adjacent to ester oxygen |

| -CH₂- | ~3.3 | Singlet | 2H | Methylene protons adjacent to the carboxylic acid and vinyl group |

| -CH₂- | ~1.6 | Multiplet | 2H | Methylene protons of butyl group |

| -CH₂- | ~1.4 | Multiplet | 2H | Methylene protons of butyl group |

| -CH₃ | ~0.9 | Triplet | 3H | Methyl protons of butyl group |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Expected ¹³C NMR Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C=O (acid) | ~175 | Carboxylic acid carbonyl |

| C=O (ester) | ~170 | Ester carbonyl |

| =C< | ~135 | Quaternary vinylic carbon |

| =CH₂ | ~128 | Methylene vinylic carbon |

| -O-CH₂- | ~65 | Methylene carbon of butyl group adjacent to ester oxygen |

| -CH₂- | ~38 | Methylene carbon adjacent to the carboxylic acid and vinyl group |

| -CH₂- | ~30 | Methylene carbon of butyl group |

| -CH₂- | ~19 | Methylene carbon of butyl group |

| -CH₃ | ~13 | Methyl carbon of butyl group |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in monobutyl itaconate.

Key FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| ~2960, ~2870 | Medium | C-H stretch of alkyl groups |

| ~1720 | Strong | C=O stretch of the ester carbonyl |

| ~1700 | Strong | C=O stretch of the carboxylic acid carbonyl |

| ~1640 | Medium | C=C stretch of the vinyl group |

| ~1200 | Strong | C-O stretch of the ester |

The presence of two distinct carbonyl peaks and a broad O-H stretch are characteristic features of the FTIR spectrum of monobutyl itaconate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of monobutyl itaconate, aiding in its structural confirmation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 186

-

Loss of butoxy group (-OC₄H₉): m/z = 113

-

Loss of butene (-C₄H₈) via McLafferty rearrangement: m/z = 130

-

Butyl cation (C₄H₉⁺): m/z = 57

-

Loss of COOH: m/z = 141

-

Loss of COOC₄H₉: m/z = 85

Chemical Reactivity and Stability

The chemical behavior of monobutyl itaconate is dictated by its three primary functional groups: the carbon-carbon double bond, the carboxylic acid, and the ester.

Reactivity of the α,β-Unsaturated System

The vinyl group in monobutyl itaconate is activated by the adjacent ester group, making it susceptible to a variety of addition reactions.

-

Polymerization: Monobutyl itaconate can undergo free-radical polymerization to form functional polymers. The presence of the carboxylic acid group in the polymer backbone imparts hydrophilicity and provides sites for further modification.

-

Michael Addition: The electron-withdrawing nature of the ester makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack in a Michael addition reaction[8][9][10][11]. This allows for the introduction of a wide range of functional groups.

Caption: Key reaction pathways of Monobutyl Itaconate.

Reactivity of the Carboxylic Acid

The carboxylic acid moiety provides a handle for various chemical transformations:

-

Esterification: The carboxylic acid can be further esterified with another alcohol in the presence of an acid catalyst to form a diester of itaconic acid[12].

-

Amide Formation: Reaction with amines, typically in the presence of a coupling agent, leads to the formation of amides.

-

Salt Formation: As an acid, it will react with bases to form carboxylate salts, which can significantly alter its solubility and biological activity.

Stability Profile

-

pH Stability: Esters are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is pH-dependent, being slowest at a neutral pH. In biological systems, esterases can catalyze the hydrolysis of the butyl ester to release itaconic acid[7][13].

-

Thermal Stability: As mentioned earlier, monobutyl itaconate and its polymers can degrade at high temperatures[6]. The degradation pathways are complex and can involve depolymerization and elimination of the ester group.

-

Photostability: The α,β-unsaturated carbonyl system may be susceptible to photochemical reactions, and therefore, protection from light is recommended for long-term storage.

Experimental Protocols

This section provides standardized, step-by-step methodologies for the determination of key physicochemical properties of monobutyl itaconate.

Determination of Melting Point

Principle: The melting point is determined by heating a small, powdered sample and observing the temperature range over which the solid transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the monobutyl itaconate sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the bottom of the tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (around 20 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

Caption: Workflow for determining the melting point of a solid.

Determination of Solubility

Principle: The equilibrium solubility is determined by agitating an excess of the solid in a solvent at a constant temperature until the solution is saturated, followed by quantification of the dissolved solute.

Apparatus:

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of monobutyl itaconate to a known volume of the desired solvent in a sealed vial.

-

Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check for the presence of undissolved solid.

-

Once equilibrium is reached, centrifuge the sample to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of monobutyl itaconate in the diluted solution using a validated HPLC method with a standard calibration curve.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Applications in Drug Development

The unique physicochemical properties of monobutyl itaconate make it an attractive molecule for various applications in drug development, primarily leveraging its anti-inflammatory and polymerizable nature.

-

Prodrug Strategy: Monobutyl itaconate can act as a cell-permeable prodrug of itaconic acid. The ester group enhances its lipophilicity, facilitating its passage across cell membranes. Once inside the cell, esterases can hydrolyze the ester, releasing itaconic acid, which is known to have immunomodulatory effects[7][13].

-

Functional Monomer for Drug Delivery Systems: The polymerizable vinyl group allows for the incorporation of monobutyl itaconate into polymer backbones for the creation of drug delivery vehicles such as microparticles and hydrogels. The carboxylic acid groups along the polymer chain can be used for drug conjugation or to modulate the swelling and degradation properties of the material.

-

Anti-inflammatory Agent: Itaconic acid and its derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the activation of the Nrf2 pathway[7]. This makes monobutyl itaconate a potential therapeutic agent for inflammatory diseases.

Conclusion

Monobutyl itaconate is a versatile molecule with a rich chemistry and significant potential in both material science and pharmacology. Its well-defined physicochemical characteristics, including its thermal properties, solubility, and reactivity, provide a solid foundation for its rational design and application in advanced materials and therapeutic systems. As research into bio-based molecules continues to expand, a thorough understanding of the fundamental properties of compounds like monobutyl itaconate will be crucial for unlocking their full potential. This guide serves as a comprehensive resource to aid in that endeavor, providing the necessary technical details and practical insights for researchers and developers in the field.

References

- Google Patents. (1969). US3484478A - Synthesis of monoesters of itaconic acid.

-

Royal Society of Chemistry. (2023). Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: kinetic analysis of a reusable 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF catalyst system. New Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2023). Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: Kinetic analysis of a reusable 20% (w/w) Rb0.5Cs2.0H0.5PW12O40 /MCF catalyst system. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Discovery of Orally Available Prodrugs of Itaconate and Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic overview on aza-Michael addition on poly(butylene-itaconate). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Itaconate: A Potent Macrophage Immunomodulator. Retrieved from [Link]

-

ACS Publications. (2021). One-Step Synthesis of 4-Octyl Itaconate through the Structure Control of Lipase. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

-

Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(dibutyl itaconate-co-butadiene) Elastomer. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0002092). Retrieved from [Link]

-

PubChem. (n.d.). Itaconic acid mono-n-butyl ester. Retrieved from [Link]

-

ACS Publications. (2021). One-Step Synthesis of 4-Octyl Itaconate through the Structure Control of Lipase. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and polymerization of amphiphilic itaconate monomer and some properties of the polymer. Retrieved from [Link]

-

PubMed Central. (2020). Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Thermal proteome profiling of itaconate interactome in macrophages. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Thermal-Stability Study of Polybutylene Itaconate Modified with Divinyl Benzene and Glycerol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

Boron Molecular. (n.d.). Mono-butyl itaconate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0002092). Retrieved from [Link]

-

LabSolutions. (n.d.). Monoethyl Itaconate. Retrieved from [Link]

-

Wikipedia. (n.d.). Itaconic acid. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000137 - Itaconic Acid. Retrieved from [Link]

Sources

- 1. Itaconic acid mono-n-butyl ester | C9H14O4 | CID 21225726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Monobutyl Itaconate | 6439-57-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. Monobutyl Itaconate | 6439-57-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. US3484478A - Synthesis of monoesters of itaconic acid - Google Patents [patents.google.com]

- 5. Monobutyl Itaconate , >95.0%(GC) , 6439-57-2 - CookeChem [cookechem.com]

- 6. Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(dibutyl itaconate-co-butadiene) Elastomer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Michael Addition [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selective Synthesis of Monobutyl Itaconate from Itaconic Acid

Abstract

Itaconic acid (IA), a bio-renewable platform chemical produced via fermentation, serves as a versatile building block for sustainable polymers and high-value chemicals.[1] Its structural similarity to acrylic acid makes it a prime candidate for developing bio-based alternatives in various applications.[2] This guide provides a comprehensive technical overview of the selective synthesis of monobutyl itaconate (MIB), a key monomer used in the formulation of biodegradable polymers, adhesives, coatings, and resins.[3][4] The primary challenge in this synthesis lies in achieving high selectivity for the monoester over the diester byproduct. This document explores the principal synthetic strategies, delves into the mechanistic rationale behind experimental choices, and provides detailed, field-proven protocols for researchers, scientists, and professionals in drug development and material science.

Introduction: The Chemo-Selective Challenge

Itaconic acid is a dicarboxylic acid featuring two carboxylic groups with distinct chemical environments: one is conjugated with a methylene group (α-position), while the other is a non-conjugated aliphatic carboxyl group (β-position). This inherent asymmetry is the key to selective mono-esterification. The non-conjugated carboxyl group is more sterically accessible and electronically favored for nucleophilic attack, making it the primary target for selective esterification.[4] However, forcing conditions can lead to the formation of the thermodynamically stable dibutyl itaconate, creating separation challenges and reducing the yield of the desired monoester.

The choice of synthetic strategy is therefore critical and is dictated by the desired selectivity, scalability, and sustainability of the process. Two primary pathways dominate the synthesis of MIB: direct catalytic esterification and a two-step synthesis via an itaconic anhydride intermediate.

Strategic Pathways to Monobutyl Itaconate Synthesis

Direct Catalytic Esterification: A One-Pot Approach

The most direct route to MIB is the Fischer-Speier esterification, which involves reacting itaconic acid with n-butanol in the presence of an acid catalyst.[5] The reaction is an equilibrium process, and its efficiency and selectivity are heavily dependent on the nature of the catalyst.

The reaction proceeds via protonation of the carbonyl oxygen of the more reactive non-conjugated carboxyl group, which enhances the electrophilicity of the carbonyl carbon. The alcohol (n-butanol) then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, monobutyl itaconate.

Caption: Two-step synthesis of MIB via the itaconic anhydride intermediate.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed steps for reproducible synthesis.

Protocol 1: Heterogeneous Catalysis with a Reusable HPA Catalyst

This protocol is adapted from a highly selective method utilizing a robust solid acid catalyst. [3] Materials & Equipment:

-

Itaconic Acid (IA)

-

n-Butyl Alcohol

-

Catalyst: 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF (pre-dried at 120 °C for 2 hours)

-

Three-neck round-bottom flask equipped with a reflux condenser, thermometer, and mechanical stirrer

-

Thermostatic oil bath

-

Sampling syringe

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

Reactor Setup: Charge the three-neck flask with itaconic acid (5.46 mmol, 0.71 g) and n-butyl alcohol (109.2 mmol, 8.1 g). The large excess of alcohol also serves as the solvent.

-

Heating: Place the flask in a thermostatic oil bath and heat the mixture to the reaction temperature of 118 °C under vigorous stirring (e.g., 1000 rpm).

-

Catalyst Addition: Once the temperature has stabilized, add the pre-dried heterogeneous catalyst (0.05 g/mL based on the total liquid volume). This is considered time zero.

-

Reaction Monitoring: Withdraw small samples periodically (e.g., every 30 minutes) and analyze by GC to monitor the conversion of itaconic acid and the formation of monobutyl and dibutyl itaconate.

-

Reaction Completion: Continue the reaction for approximately 300 minutes or until GC analysis shows that the conversion of itaconic acid has plateaued.

-

Catalyst Recovery: After the reaction, cool the mixture to room temperature. The solid catalyst can be separated by simple filtration or centrifugation. It can be washed with a solvent like acetone, dried, and stored for reuse.

-

Product Isolation: The excess n-butanol is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product, primarily monobutyl itaconate with trace amounts of unreacted acid and diester, can be further purified if necessary.

Caption: Experimental workflow for MIB synthesis via heterogeneous catalysis.

Protocol 2: High-Selectivity Synthesis via Itaconic Anhydride

This protocol is based on the two-step method known for producing monoesters with high purity. [6] Part A: Synthesis of Itaconic Anhydride

-

Setup: In a round-bottom flask, mix itaconic acid with acetic anhydride.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.08 wt%).

-

Reaction: Heat the mixture under stirring at 50 °C for 3 hours.

-

Purification: Remove the acetic acid byproduct under reduced pressure. The resulting itaconic anhydride should be dried under vacuum and used immediately to prevent hydrolysis.

Part B: Synthesis of Monobutyl Itaconate

-

Setup: Dissolve the freshly prepared itaconic anhydride in a minimal amount of a non-protic solvent like toluene (e.g., 20 mL per 100 g anhydride).

-

Alcohol Addition: Add a stoichiometric amount (1.0 equivalent) of n-butanol to the solution.

-

Reaction: Heat the mixture at 50 °C. The reaction time can vary from 16 to 40 hours depending on the scale.

-

Monitoring: Monitor the reaction by IR spectroscopy, focusing on the disappearance of the characteristic anhydride signals (around 1850 and 1770 cm⁻¹). [6]5. Workup: Once the reaction is complete, the solvent is removed under reduced pressure to yield the monobutyl itaconate product, which often requires no further purification.

Data Summary and Comparison

The choice of synthetic method involves a trade-off between reaction time, conditions, and ultimate selectivity.

| Parameter | Direct Heterogeneous Catalysis [3] | Anhydride Intermediate Method [6] |

| Catalyst | 20% Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF | Sulfuric Acid (catalytic) |

| Temperature | 118 °C | 50 °C |

| Reaction Time | ~5 hours | 16 - 40 hours |

| Selectivity (MIB) | High (>95%) | Very High (minimal diester) |

| Key Advantage | Catalyst reusability, one-pot | Exceptional selectivity, no diester |

| Key Disadvantage | Requires high temperature | Two-step process, longer time |

Purification and Characterization

Purification:

-

Removal of Unreacted Itaconic Acid: If unreacted itaconic acid is present, it can be precipitated by dissolving the crude product in a suitable solvent (e.g., benzene) and cooling, followed by filtration. [7]* Removal of Excess Alcohol/Solvent: This is typically achieved by distillation under reduced pressure. [7] Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure, verify the formation of the ester, and determine the isomeric purity (α- vs. β-ester).

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of the ester carbonyl group and the disappearance of the carboxylic acid or anhydride functional groups. [6]* Gas Chromatography (GC): A primary tool for determining the purity of the final product and quantifying the conversion and selectivity during the reaction.

Relevance to Drug Development and Advanced Materials

While monobutyl itaconate is primarily a monomer for polymer synthesis, the core itaconate structure is of significant interest to the biomedical field. Itaconic acid and its derivatives are metabolites that have demonstrated potent anti-inflammatory and immunomodulatory effects. [8][9]They can modulate key metabolic and inflammatory pathways, such as inhibiting succinate dehydrogenase (SDH) and activating the Nrf2 antioxidant response. [9] The ability to synthesize functionalized itaconate monoesters like MIB opens avenues for creating novel biocompatible and biodegradable polymers for drug delivery systems, tissue engineering scaffolds, and medical devices where controlled inflammatory response is crucial. The ester linkage provides a site for hydrolytic degradation, while the pendant itaconate moiety can be further functionalized or used to impart specific biological activity.

References

-

Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid? ACS Sustainable Chemistry & Engineering.[Link]

-

Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid? | Request PDF. ResearchGate.[Link]

-

Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: kinetic analysis of a reusable 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF catalyst system. New Journal of Chemistry (RSC Publishing).[Link]

-

Selective synthesis of monoesters of itaconic acid with broad substrate scope. Fraunhofer-Publica.[Link]

-

Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: kinetic analysis of a reusable 20% (w/w) Rb 0.5 Cs 2.0 H 0.5 PW 12 O 40 /MCF catalyst system. RSC Publishing - The Royal Society of Chemistry.[Link]

-

Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. MDPI.[Link]

-

Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: Kinetic analysis of a reusable 20% (w/w) Rb0.5Cs2.0H0.5PW12O40 /MCF catalyst system. ResearchGate.[Link]

- Synthesis of monoesters of itaconic acid.

- Preparation of polyitaconic acid.

- Process for making itaconic acid esters.

-

Synthesis of Itaconic Acid Ester Analogues via Self-Aldol Condensation of Ethyl Pyruvate Catalyzed by Hafnium BEA Zeolites. ACS Publications.[Link]

-

The role of itaconate and its potential clinical application. ResearchGate.[Link]

-

The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities. PMC - NIH.[Link]

-

Itaconate based polyesters : Selectivity and performance of esterification catalysts. DiVA portal.[Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.[Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.[Link]

-

acid-catalyzed mechanism of ester hydrolysis. YouTube.[Link]

-

Synthesis and Characterization of Bioactive Oligoitaconates with Amino Acid Functional Groups for Tissue Engineering. MDPI.[Link]

-

Metabolic Regulation of Inflammation: Exploring the Potential Benefits of Itaconate in Autoimmune Disorders. PubMed.[Link]

Sources

- 1. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]

- 2. Selective synthesis of monoesters of itaconic acid with broad substrate scope [publica.fraunhofer.de]

- 3. Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: kinetic analysis of a reusable 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF catalyst system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US3484478A - Synthesis of monoesters of itaconic acid - Google Patents [patents.google.com]

- 8. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Regulation of Inflammation: Exploring the Potential Benefits of Itaconate in Autoimmune Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Monobutyl Itaconate: A Technical Guide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction

Monobutyl itaconate, a monoester of the Krebs cycle-derived metabolite itaconic acid, is emerging as a molecule of significant interest within the scientific community, particularly in the fields of polymer chemistry and immunometabolism.[1][2] For researchers, scientists, and drug development professionals, understanding the fundamental properties, synthesis, and biological activities of this compound is paramount. Itaconic acid and its derivatives are not merely industrial monomers but are now recognized as key immunomodulatory molecules.[3][4][5] This guide provides an in-depth technical overview of monobutyl itaconate, from its chemical identity and safety profile to its synthesis and potential therapeutic applications, grounded in the latest scientific research.

Part 1: Core Chemical and Physical Data

A foundational understanding of a compound begins with its fundamental properties. This data is crucial for experimental design, safety assessments, and interpretation of results.

Chemical Identification

| Identifier | Value | Source |

| Chemical Name | Monobutyl Itaconate | [6] |

| Synonyms | Itaconic acid mono-n-butyl ester, 4-Butyl methylenesuccinate, β-Butyl Itaconate | [7] |

| CAS Number | 6439-57-2 | [6] |

| Molecular Formula | C9H14O4 | [8] |

| Molecular Weight | 186.21 g/mol | [8] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder or solid | [7] |

| Melting Point | Approximately 35 °C | |

| Boiling Point | 82 °C at 0.2 Torr | |

| Purity | Typically >95.0% (by GC) | [7][8] |

| Storage | Room temperature, in a dry and dark place is recommended. | [7] |

Part 2: Safety Data Sheet (SDS) - A Researcher's Synopsis

While a formal, supplier-specific Safety Data Sheet should always be consulted, the following information, synthesized from available chemical supplier data, provides the core safety and handling information for monobutyl itaconate.

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

First-Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is room temperature.

Part 3: Synthesis of Monobutyl Itaconate - Experimental Protocol

The selective monoesterification of itaconic acid is a key challenge in its utilization. The following protocol is a generalized procedure based on common laboratory practices for esterification.

Principle of the Reaction

The synthesis of monobutyl itaconate from itaconic acid and n-butanol is an esterification reaction, typically catalyzed by an acid. The challenge lies in achieving high selectivity for the monoester over the diester.

Reaction Workflow Diagram

Caption: A generalized workflow for the synthesis of monobutyl itaconate.

Step-by-Step Methodology

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve itaconic acid (1 equivalent) in an excess of n-butanol (e.g., 5-10 equivalents). The excess n-butanol serves as both a reactant and a solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.01-0.05 equivalents), to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 118 °C for n-butanol) and maintain the reaction for a specified period (e.g., 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Perform a liquid-liquid extraction using a suitable organic solvent, such as ethyl acetate. Extract the aqueous layer multiple times to ensure complete recovery of the product.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to separate the monobutyl itaconate from unreacted itaconic acid and dibutyl itaconate.

-

-

Characterization: The final product should be characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Part 4: The Immunomodulatory Landscape of Itaconates and the Potential of Monobutyl Itaconate in Drug Development

The discovery of itaconic acid as an endogenous metabolite produced by activated macrophages has revolutionized our understanding of immunometabolism.[9] Itaconate and its derivatives are now recognized as potent immunomodulators with significant therapeutic potential.[3][4]

The Itaconate Family's Mechanism of Action

Itaconates exert their immunomodulatory effects through multiple mechanisms:

-

Inhibition of Succinate Dehydrogenase (SDH): Itaconate is a competitive inhibitor of SDH (Complex II) in the electron transport chain, leading to the accumulation of succinate, which can have pro-inflammatory effects. This inhibition, however, also has downstream anti-inflammatory consequences.

-

Activation of the Nrf2 Antioxidant Pathway: Itaconate can activate the transcription factor Nrf2, a master regulator of the antioxidant response, leading to the expression of cytoprotective genes.

-

Modulation of Inflammasome Activity: Itaconates have been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of pro-inflammatory cytokines IL-1β and IL-18.[10]

-

Alkylation of Cysteine Residues: The electrophilic nature of the α,β-unsaturated carbonyl group in itaconates allows them to react with cysteine residues on proteins, thereby modulating their function.[11][12]

Monobutyl Itaconate in the Context of Drug Development

While much of the research has focused on itaconic acid and its more cell-permeable derivatives like dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI), monobutyl itaconate represents a structurally related molecule with potential for tailored applications.[9][13] The butyl ester group enhances its lipophilicity compared to itaconic acid, which may improve its cell permeability and pharmacokinetic properties.

The development of itaconate-based therapeutics faces the challenge of delivering these molecules to their target sites. Prodrug strategies are being explored to enhance the oral bioavailability and cellular uptake of itaconates.[9] Monobutyl itaconate could be considered a lead compound or a scaffold for the design of novel immunomodulatory drugs targeting a range of inflammatory and autoimmune diseases.[4]

Signaling Pathway of Itaconate's Immunomodulatory Effects

Caption: Simplified signaling pathway of itaconate's immunomodulatory actions in macrophages.

Part 5: Analytical Characterization of Monobutyl Itaconate

Accurate analytical methods are essential for the quality control of synthesized monobutyl itaconate and for its quantification in biological matrices during drug development studies.

Chromatographic Methods

-

Gas Chromatography (GC): Due to its volatility, monobutyl itaconate can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This is a common method for purity assessment.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection can also be employed. A C18 column with a mobile phase of acetonitrile and water is a typical starting point. Given the reactivity of the α,β-unsaturated system, care must be taken to avoid on-column reactions.[14]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation of synthesis. The characteristic peaks for the butyl group, the vinyl protons, and the methylene protons provide a unique fingerprint for the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of monobutyl itaconate, confirming its identity.

Conclusion

Monobutyl itaconate, with its defined chemical properties and its place within the broader family of immunomodulatory itaconates, presents a compelling area of research. For scientists and drug development professionals, this compound offers a platform for exploring novel therapeutic strategies for inflammatory diseases. A thorough understanding of its synthesis, safety, and biological context is the first step towards unlocking its full potential. The methodologies and data presented in this guide serve as a comprehensive starting point for such endeavors.

References

-

CP Lab Safety. Monobutyl Itaconate, 500g, Each. [Link]

-

MOLBASE Encyclopedia. Monobutyl Itaconate|6439-57-2. [Link]

-

Tenora, L., Alt, J., Gori, S., et al. (2025). Discovery of Orally Available Prodrugs of Itaconate and Derivatives. ACS Medicinal Chemistry Letters. [Link]

-

Hooftman, A., & O'Neill, L. A. (2019). The Immunomodulatory Potential of the Metabolite Itaconate. Immunology and Cell Biology. [Link]

-

Kim, B., & Lee, D. (2021). The role of immunomodulatory metabolites in shaping the inflammatory response of macrophages. BMB Reports. [Link]

-

Wang, Y., Guo, Y., et al. (2025). Insights into the itaconate family: immunomodulatory mechanisms and therapeutic potentials. European Journal of Pharmacology. [Link]

-

Sazeides, C., et al. (2021). Macrophage immunomodulation through new polymers that recapitulate functional effects of itaconate as a power house of innate immunity. Advanced Functional Materials. [Link]

-

Sazeides, C., et al. (2021). Macrophage immunomodulation through new polymers that recapitulate functional effects of itaconate as a power house of innate immunity. PubMed. [Link]

-

Zeleznik, O. A., et al. (2021). Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate. Metabolites. [Link]

-

Lin, Y., et al. (2022). The role of itaconate and its potential clinical application. ResearchGate. [Link]

-

Soro, P., et al. (2012). Synthesis and physicochemical characterization of branched poly(monomethyl itaconate). Designed Monomers and Polymers. [Link]

-

Nie, K., et al. (2021). One-Step Synthesis of 4-Octyl Itaconate through the Structure Control of Lipase. The Journal of Organic Chemistry. [Link]

-

Ren, J., et al. (2021). The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities. ResearchGate. [Link]

-

Tenora, L., et al. (2024). The Development and Characterization of Two Monoclonal Antibodies Against the Conjugates and Derivatives of the Immunometabolite Itaconate. ACS Omega. [Link]

-

Tenora, L., et al. (2024). The Development and Characterization of Two Monoclonal Antibodies Against the Conjugates and Derivatives of the Immunometabolite Itaconate. PMC. [Link]

-

Shinde, S., et al. (2023). Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: Kinetic analysis of a reusable 20% (w/w) Rb0.5Cs2.0H0.5PW12O40 /MCF catalyst system. ResearchGate. [Link]

-

Shinde, S., et al. (2023). Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: kinetic analysis of a reusable 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF catalyst system. New Journal of Chemistry. [Link]

-

Nakabayashi, K., & Mori, T. (2009). Synthesis and polymerization of amphiphilic itaconate monomer and some properties of the polymer. ResearchGate. [Link]

-

Ren, J., et al. (2021). The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities. Frontiers in Chemistry. [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Sustainable Chemistry & Engineering. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Immunomodulatory Potential of the Metabolite Itaconate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into the itaconate family: Immunomodulatory mechanisms and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.molbase.com [m.molbase.com]

- 7. Monobutyl Itaconate | 6439-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Monobutyl Itaconate , >95.0%(GC) , 6439-57-2 - CookeChem [cookechem.com]

- 9. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrophage immunomodulation through new polymers that recapitulate functional effects of itaconate as a power house of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Development and Characterization of Two Monoclonal Antibodies Against the Conjugates and Derivatives of the Immunometabolite Itaconate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of immunomodulatory metabolites in shaping the inflammatory response of macrophages [bmbreports.org]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Solubility of Monobutyl Itaconate in Common Laboratory Solvents

Preamble: Navigating the Solubility Landscape of a Versatile Building Block

Monobutyl itaconate, a monoester of the bio-derived dicarboxylic acid, itaconic acid, is a molecule of burgeoning interest across the scientific disciplines, from polymer chemistry to drug delivery systems. Its utility as a monomer and a versatile chemical intermediate is intrinsically linked to its solubility characteristics in various media. A profound understanding of its behavior in common laboratory solvents is not merely academic; it is a cornerstone for the rational design of reaction conditions, purification protocols, and formulation strategies. This guide is conceived for the discerning researcher, scientist, and drug development professional, offering a deep dive into the theoretical and practical aspects of monobutyl itaconate solubility. We will traverse the foundational principles governing solubility, present a carefully curated profile of its solubility in a spectrum of common laboratory solvents, and provide a robust, self-validating experimental protocol for its empirical determination.

Section 1: The Theoretical Underpinnings of Solubility - A Molecular Perspective

The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility. The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). For dissolution to be spontaneous, ΔG must be negative. This is achieved through a favorable interplay of enthalpy (ΔH), related to the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions, and entropy (ΔS), the change in disorder of the system.

Monobutyl itaconate possesses a molecular architecture that gives rise to a nuanced solubility profile. Its key structural features include:

-

A Carboxylic Acid Group (-COOH): This moiety is polar and capable of acting as both a hydrogen bond donor and acceptor, predisposing it to favorable interactions with polar protic solvents.

-

An Ester Group (-COOBu): The ester group contributes polarity and can act as a hydrogen bond acceptor.

-

A Butyl Chain (-C4H9): This alkyl chain introduces a significant nonpolar character to the molecule.

-

A Carbon-Carbon Double Bond (C=C): This feature can participate in weaker van der Waals interactions.

The interplay of these functional groups dictates that the solubility of monobutyl itaconate will be a delicate balance between its polar and nonpolar characteristics.

Section 2: Solubility Profile of Monobutyl Itaconate - An Evidence-Based Estimation

| Solvent Category | Solvent | Polarity Index | Predicted Solubility of Monobutyl Itaconate | Rationale & Supporting Evidence |

| Polar Protic | Water | 10.2 | Sparingly Soluble to Low Solubility | The presence of the butyl chain is expected to significantly decrease aqueous solubility compared to itaconic acid (soluble at 1 g/12 mL)[1][2]. Monoethyl itaconate is reported to be soluble in PBS (pH 7.2) at ≥ 10 mg/mL, suggesting some aqueous solubility[3]. |

| Methanol | 5.1 | Highly Soluble | The polarity and hydrogen bonding capability of methanol will strongly interact with the carboxylic acid and ester groups. Itaconic acid is highly soluble in methanol[1][2]. | |

| Ethanol | 4.3 | Highly Soluble | Similar to methanol, ethanol is an excellent solvent for polar organic molecules. Monoethyl itaconate and 4-octyl itaconate are reported to be soluble in ethanol at ≥ 10 mg/mL and ~30 mg/mL, respectively[3][3]. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. Monoethyl itaconate and 4-octyl itaconate show good solubility in DMSO[3][3]. |

| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | Similar to DMSO, DMF is a highly effective polar aprotic solvent. 4-octyl itaconate is reported to be soluble in DMF at ~30 mg/mL. | |

| Acetone | 5.1 | Soluble | Acetone's moderate polarity allows it to interact favorably with both the polar and nonpolar regions of the molecule. Dimethyl itaconate is reported to be soluble in acetone[4]. | |

| Ethyl Acetate | 4.4 | Soluble | As an ester itself, ethyl acetate is expected to be a good solvent for monobutyl itaconate due to favorable dipole-dipole interactions. Dimethyl itaconate is reported to be soluble in ethyl acetate[4]. | |

| Nonpolar | Dichloromethane (DCM) | 3.1 | Moderately Soluble to Soluble | The butyl chain will enhance solubility in less polar solvents like DCM. |

| Toluene | 2.4 | Sparingly Soluble | The overall polarity of monobutyl itaconate will limit its solubility in aromatic hydrocarbons. | |

| Hexane | 0.1 | Insoluble to Very Sparingly Soluble | The significant polarity from the carboxylic acid and ester groups will make it poorly soluble in aliphatic hydrocarbons. |

Section 3: A Self-Validating Experimental Protocol for Determining the Solubility of Monobutyl Itaconate

The following protocol outlines a robust and reliable method for the experimental determination of monobutyl itaconate solubility using the isothermal equilibrium method. The design of this protocol incorporates self-validating steps to ensure the accuracy and reproducibility of the results.

Materials and Equipment

-

Monobutyl Itaconate (purity >95%)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The experimental workflow is designed to establish equilibrium and accurately quantify the dissolved solute.

Caption: Experimental workflow for determining the solubility of monobutyl itaconate.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of monobutyl itaconate into a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A starting point would be to add approximately 100 mg of solid to 2 mL of solvent.

-

Precisely add a known volume of the selected solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically adequate. The extended time is a self-validating measure to ensure that the system has reached a true equilibrium state.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

-

Sampling and Analysis:

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This filtration step is critical to remove any suspended microparticles.

-

Accurately weigh the filtered aliquot.

-

Dilute the weighed aliquot with a suitable solvent to a known volume in a volumetric flask. The dilution factor should be chosen to bring the concentration of monobutyl itaconate within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC or GC method to determine the concentration of monobutyl itaconate. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = (C × V × D) / W_aliquot × 100

Where:

-

C = Concentration of monobutyl itaconate in the diluted sample (g/mL)

-

V = Volume of the diluted sample (mL)

-

D = Density of the solvent at the experimental temperature (g/mL)

-

W_aliquot = Weight of the filtered aliquot (g)

-

-

Trustworthiness Through Self-Validation

The integrity of this protocol is reinforced by several intrinsic checks:

-

Visual Confirmation of Excess Solid: The presence of undissolved solute at the end of the equilibration period provides visual confirmation that a saturated solution has been achieved.

-

Time-to-Equilibrium Study: For a new system, it is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours). Consistent concentration values over time confirm that equilibrium has been reached.

-

Reproducibility: The experiment should be performed in triplicate to assess the precision of the measurements.

Section 4: Intermolecular Interactions and Their Impact on Solubility

The following diagram illustrates the key intermolecular forces at play when monobutyl itaconate is dissolved in a polar protic solvent like ethanol.

Caption: Key intermolecular interactions between monobutyl itaconate and a polar protic solvent.

The strong hydrogen bonding between the carboxylic acid group of monobutyl itaconate and ethanol, coupled with the dipole-dipole interactions at the ester group, are the primary drivers for its high solubility in such solvents. Conversely, in nonpolar solvents, the energetic penalty of disrupting the strong solvent-solvent interactions and the weaker solute-solvent interactions lead to poor solubility.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide provides a comprehensive framework for understanding and evaluating the solubility of monobutyl itaconate. By integrating theoretical principles with a practical, self-validating experimental protocol, researchers, scientists, and drug development professionals are equipped to make informed decisions regarding solvent selection for a multitude of applications. The provided estimated solubility profile serves as a valuable starting point for experimental design, minimizing trial-and-error and accelerating research and development timelines. As the applications of itaconic acid and its derivatives continue to expand, a thorough understanding of their fundamental physicochemical properties, such as solubility, will remain paramount to unlocking their full potential.

References

-

Wikipedia. (2023). Itaconic acid. Retrieved from [Link]

-

Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

-

PubChem. (n.d.). Itaconic acid. Retrieved from [Link]

- The Merck Index. (1976). 9th ed. Rahway, New Jersey: Merck & Co., Inc.

Sources

Monobutyl Itaconate: A Bio-Based Monomer for Advanced Polymer Synthesis - A Technical Guide

Abstract

The imperative for sustainable chemical practices has catalyzed a paradigm shift in polymer science, steering focus towards bio-derived monomers. Among these, itaconic acid (IA), a product of biomass fermentation, stands out as a versatile and economically viable platform chemical.[1][2] This technical guide provides an in-depth exploration of monobutyl itaconate (MBI), a key derivative of IA, for researchers, scientists, and drug development professionals. We will delve into the nuanced aspects of its synthesis, polymerization methodologies, and the resultant polymer characteristics, with a particular emphasis on its burgeoning applications in the biomedical field. This document is designed not as a rigid protocol, but as a comprehensive resource to empower innovation and informed experimental design in the realm of sustainable polymer chemistry.

Introduction: The Imperative for Bio-Based Monomers

The polymer industry's historical reliance on petrochemical feedstocks is increasingly challenged by environmental concerns and the finite nature of these resources. Bio-based polymers, derived from renewable sources, offer a compelling alternative, contributing to a reduced carbon footprint and enhanced biodegradability.[1] Itaconic acid, recognized by the U.S. Department of Energy as one of the top 12 bio-based building block chemicals, is at the forefront of this green revolution.[2] Its unique chemical architecture, featuring two carboxylic acid groups and a reactive double bond, makes it an exceptionally versatile precursor for a wide array of polymers.[1] Monobutyl itaconate, an ester of itaconic acid, retains the polymerizable vinyl group while offering modified solubility and reactivity, making it a monomer of significant interest for a variety of applications, including the development of advanced materials for the pharmaceutical and biomedical sectors.

Synthesis of Monobutyl Itaconate: A Controlled Esterification

The synthesis of monobutyl itaconate from itaconic acid and n-butanol is a critical first step that dictates the purity and subsequent polymerizability of the monomer. The selective monoesterification is key to preserving one carboxylic acid group, which can be a site for further functionalization or can influence the final polymer's properties.

Reaction Mechanism and Stoichiometric Considerations

The synthesis proceeds via a Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. To favor the formation of the monoester over the diester, the stoichiometry of the reactants is crucial. Using a molar excess of itaconic acid to n-butanol can drive the reaction towards the desired monobutyl itaconate.

dot graph "Esterification_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";

Itaconic_Acid [label="Itaconic Acid"]; n_Butanol [label="n-Butanol"]; Acid_Catalyst [label="Acid Catalyst (e.g., H₂SO₄)"]; Intermediate [label="Protonated Carbonyl Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Monobutyl_Itaconate [label="Monobutyl Itaconate", fillcolor="#34A853"]; Water [label="Water"];

Itaconic_Acid -> Intermediate [label="Protonation"]; n_Butanol -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Monobutyl_Itaconate [label="Deprotonation & Water Elimination"]; Monobutyl_Itaconate -> Water [style=invis]; Acid_Catalyst -> Itaconic_Acid [style=dashed, arrowhead=none]; } dot Caption: Fischer-Speier esterification of itaconic acid with n-butanol.

Detailed Experimental Protocol for Monobutyl Itaconate Synthesis

This protocol is a self-validating system, where careful control of reaction conditions and purification steps ensures a high-purity product.

Materials:

-

Itaconic acid

-

n-Butanol

-

Acid catalyst (e.g., sulfuric acid or a solid acid catalyst like Amberlyst-15)

-

Benzene or Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine itaconic acid and n-butanol. A slight molar excess of itaconic acid is recommended. Add a catalytic amount of the acid catalyst.

-

Azeotropic Dehydration: Add benzene or toluene to the reaction mixture to facilitate the azeotropic removal of water, which is a byproduct of the esterification. Heat the mixture to reflux. The water will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by titrating the acidity of the reaction mixture periodically.

-

Neutralization and Work-up: After the reaction is complete (as indicated by the cessation of water collection), cool the mixture. Neutralize the excess acid catalyst with a saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain pure monobutyl itaconate. A patent describes obtaining a product with 95.5% purity after distillation.[3]

Rationale for Experimental Choices:

-

Azeotropic Removal of Water: This is a critical step to shift the equilibrium of the reversible esterification reaction towards the product side, thereby increasing the yield.

-

Solid Acid Catalyst: Using a solid acid catalyst like Amberlyst-15 simplifies the work-up process as it can be easily filtered off, avoiding the need for a neutralization step and potential hydrolysis of the ester.

-

Vacuum Distillation: This purification technique is essential to separate the monobutyl itaconate from unreacted starting materials and any diester byproduct, ensuring a high-purity monomer for polymerization.

Polymerization of Monobutyl Itaconate: Crafting Macromolecular Architectures

The vinyl group in monobutyl itaconate allows for its polymerization through various radical-mediated techniques. The choice of polymerization method significantly influences the polymer's molecular weight, dispersity, and ultimately, its material properties. However, it is important to note that the polymerization of itaconates can be sluggish compared to conventional monomers like acrylates and methacrylates.[4][5]

dot graph "Polymerization_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";

Monomer [label="Monobutyl Itaconate"]; Initiator [label="Radical Initiator (e.g., AIBN, BPO)"]; Solvent [label="Solvent (for solution polymerization)"]; Surfactant [label="Surfactant (for emulsion polymerization)"]; Polymerization [label="Polymerization Reaction", shape=ellipse, fillcolor="#EA4335"]; Polymer [label="Poly(monobutyl itaconate)", fillcolor="#4285F4"]; Characterization [label="Polymer Characterization"];

Monomer -> Polymerization; Initiator -> Polymerization; Solvent -> Polymerization [style=dashed]; Surfactant -> Polymerization [style=dashed]; Polymerization -> Polymer; Polymer -> Characterization; } dot Caption: General workflow for the polymerization of monobutyl itaconate.

Free-Radical Polymerization: The Workhorse Technique

Free-radical polymerization is the most common method for polymerizing vinyl monomers. It involves the initiation, propagation, and termination of polymer chains by radical species.

Detailed Experimental Protocol for Solution Polymerization:

Materials:

-

Monobutyl itaconate (MBI)

-

Radical initiator (e.g., 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))

-

Anhydrous solvent (e.g., toluene, benzene, or dimethylformamide (DMF))

-

Precipitating solvent (e.g., methanol, hexane)

-

Schlenk line or glovebox for inert atmosphere

Procedure:

-

Monomer and Initiator Preparation: Dissolve the desired amount of MBI and the radical initiator in the chosen solvent in a Schlenk flask. The concentration of the monomer and initiator will influence the polymerization rate and the final molecular weight.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). The reaction time can vary from a few hours to 24 hours.

-

Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent with vigorous stirring.

-

Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum until a constant weight is achieved.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The exclusion of oxygen is paramount as it can react with the radical species, leading to termination and the formation of undesirable byproducts.

-

Initiator Choice: The choice of initiator and its concentration directly impacts the rate of initiation and, consequently, the overall polymerization rate and the molecular weight of the polymer. A higher initiator concentration generally leads to a lower molecular weight.

-

Solvent Selection: The solvent should be chosen based on its ability to dissolve both the monomer and the resulting polymer and its inertness towards the radical species.

Emulsion Polymerization: A Greener Approach

Emulsion polymerization is an environmentally friendly alternative that uses water as the continuous phase. This technique is particularly advantageous for producing high molecular weight polymers at a fast polymerization rate. Itaconic acid esters have been successfully polymerized using emulsion techniques, yielding stable latexes.[6][7][8]

Key Components of Emulsion Polymerization:

-

Monomer: Monobutyl itaconate

-

Continuous Phase: Water

-

Initiator: Water-soluble initiator (e.g., potassium persulfate)

-

Surfactant: To stabilize the monomer droplets and polymer particles (e.g., sodium dodecyl sulfate)

The process involves the formation of micelles in the aqueous phase, where the polymerization primarily occurs. This compartmentalization leads to the unique kinetics observed in emulsion polymerization.

Characterization of Poly(monobutyl itaconate): Understanding Structure-Property Relationships

Thorough characterization of the synthesized polymer is essential to understand its properties and suitability for specific applications.

| Characterization Technique | Information Obtained | Typical Results for Poly(itaconates) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure of the polymer and can be used to determine the degree of polymerization. | Characteristic peaks corresponding to the butyl ester group and the polymer backbone.[9] |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). | Itaconate polymers often exhibit broad molecular weight distributions when synthesized by conventional free-radical polymerization.[4] |

| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), which is a critical parameter for determining the polymer's physical state (glassy or rubbery) at a given temperature. | The Tg of poly(itaconates) can be tuned by the alkyl side chain length. For instance, poly(monomethyl itaconate) has a higher Tg than poly(monobutyl itaconate).[10] |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. | Provides information on the onset of degradation, which is crucial for processing and application at elevated temperatures. |

| Mechanical Testing (e.g., Tensile Testing) | Measures properties such as tensile strength, modulus, and elongation at break, which are critical for structural applications. | The mechanical properties of itaconate-based polymers can be tailored through copolymerization and crosslinking.[11][12][13] |

Biomedical Applications: A Frontier for Monobutyl Itaconate-Based Polymers

The biocompatibility and biodegradability of polymers derived from itaconic acid make them highly attractive for biomedical applications.[1][14] The presence of the carboxylic acid group in poly(monobutyl itaconate) provides a handle for further functionalization, such as conjugation with drugs or targeting ligands.

Drug Delivery Systems

Polymers based on itaconic acid can be formulated into nanoparticles, microparticles, and hydrogels for the controlled release of therapeutic agents.[1][15] The pendant carboxylic acid groups can be utilized for:

-

Drug Conjugation: Covalent attachment of drugs to the polymer backbone.

-

pH-Responsive Release: The carboxylic acid groups can be ionized at physiological pH, leading to swelling of the polymer matrix and release of the encapsulated drug.